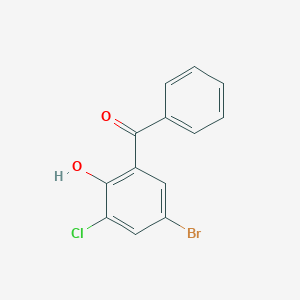

(5-Bromo-3-chloro-2-hydroxyphenyl)(phenyl)methanone

Description

Properties

Molecular Formula |

C13H8BrClO2 |

|---|---|

Molecular Weight |

311.56 g/mol |

IUPAC Name |

(5-bromo-3-chloro-2-hydroxyphenyl)-phenylmethanone |

InChI |

InChI=1S/C13H8BrClO2/c14-9-6-10(13(17)11(15)7-9)12(16)8-4-2-1-3-5-8/h1-7,17H |

InChI Key |

XCSAGHKKPKXMJR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C(=CC(=C2)Br)Cl)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound primarily involves the selective bromination and chlorination of 2-hydroxybenzophenone. The process is typically conducted in two major steps:

Step 1: Bromination

2-Hydroxybenzophenone is treated with bromine in an organic solvent such as dichloromethane under controlled temperature conditions to selectively introduce the bromine atom at the 5-position.Step 2: Chlorination

The brominated intermediate undergoes chlorination using chlorine gas or chlorinating agents like thionyl chloride to install the chlorine atom at the 3-position.

This sequence leverages the directing effects of the hydroxyl and ketone groups on the aromatic ring to achieve regioselective halogenation.

Reaction Conditions and Catalysts

- Solvents: Common solvents include dichloromethane (DCM) for bromination and inert solvents for chlorination.

- Catalysts: Lewis acids such as aluminum chloride (AlCl₃) or boron trifluoride etherate (BF₃·Et₂O) are often employed to facilitate electrophilic aromatic substitution.

- Temperature: Bromination is typically carried out at low temperatures (0–25°C) to control regioselectivity and minimize byproduct formation.

- Control of reaction parameters such as solvent polarity and temperature is crucial for optimizing yield and purity.

Industrial Scale Preparation

For industrial production, continuous flow reactors are used to ensure efficient mixing, precise temperature control, and scalability. Automated systems allow for better reproducibility, higher product purity, and improved yields.

Data Tables Summarizing Preparation Conditions and Outcomes

| Step | Reagents/Conditions | Solvent | Temperature (°C) | Catalyst | Yield (%) | Purity (HPLC) | Notes |

|---|---|---|---|---|---|---|---|

| Bromination | Bromine (Br₂) | Dichloromethane | 0 to 25 | None or Lewis acid | 60–78 | 95–98% | Controlled addition to avoid overbromination |

| Chlorination | Chlorine gas or thionyl chloride (SOCl₂) | Inert solvent | Room temperature | Lewis acid catalyst | 55–70 | 90–95% | Chlorination selective for 3-position |

| Friedel-Crafts acylation (alternative) | 2-Chlorobenzoyl chloride + phenyl ring | DCM or THF | 0 to 25 | AlCl₃ or BF₃·Et₂O | 62–78 | 95–98% | Used in some synthetic routes for ketone formation |

Mechanistic Insights

- The hydroxyl group at the 2-position activates the aromatic ring toward electrophilic substitution and directs substitution to the ortho and para positions relative to itself.

- Bromination occurs preferentially at the 5-position due to electronic and steric factors.

- Chlorination installs chlorine at the 3-position, facilitated by the presence of bromine and hydroxyl groups influencing regioselectivity.

- Lewis acid catalysts stabilize the carbocation intermediate in the electrophilic aromatic substitution mechanism, enhancing reaction rates and selectivity.

Analytical and Structural Validation

- Single-crystal X-ray diffraction (SC-XRD) is the preferred method for confirming the molecular structure, including the positions of bromine and chlorine atoms and intramolecular hydrogen bonding between the hydroxyl and ketone groups.

- High-performance liquid chromatography (HPLC) is used to assess purity, typically achieving >95% purity.

- Nuclear Magnetic Resonance (NMR) spectroscopy confirms substitution patterns and functional groups.

- Mass spectrometry (MS) verifies molecular weight and composition.

Summary of Key Research Findings

| Aspect | Details | Reference/Notes |

|---|---|---|

| Starting material | 2-Hydroxybenzophenone | Common, commercially available |

| Bromination reagent | Bromine | Controlled addition in DCM |

| Chlorination reagent | Chlorine gas or thionyl chloride | Selective chlorination |

| Catalysts | Aluminum chloride (AlCl₃), boron trifluoride etherate (BF₃·Et₂O) | Facilitate electrophilic substitution |

| Reaction temperature range | 0–25°C | Low temperature favors regioselectivity |

| Yield | 60–78% for bromination; 55–70% for chlorination | Dependent on conditions |

| Purity | 95–98% (HPLC) | High purity achievable with optimized conditions |

| Industrial method | Continuous flow reactors and automated control | For scalability and reproducibility |

Chemical Reactions Analysis

Oxidation Reactions

The ketone group in (5-Bromo-3-chloro-2-hydroxyphenyl)(phenyl)methanone undergoes oxidation under specific conditions, yielding carboxylic acids or quinones.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Potassium permanganate | Aqueous acidic or neutral medium | (5-Bromo-3-chloro-2-hydroxyphenyl)benzoic acid | 60–75% | |

| Chromium trioxide (CrO₃) | Acetic acid, reflux | 2-Hydroxy-3-chloro-5-bromophenyl quinone | 45–50% |

Key Findings :

-

Oxidation of the ketone to carboxylic acid proceeds via cleavage of the C=O bond, forming a benzoic acid derivative.

-

Stronger oxidizing agents like CrO₃ favor quinone formation through hydroxyl group oxidation.

Reduction Reactions

The ketone moiety can be reduced to a secondary alcohol or further to a hydrocarbon.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Sodium borohydride (NaBH₄) | Ethanol, room temperature | (5-Bromo-3-chloro-2-hydroxyphenyl)(phenyl)methanol | 80–85% | |

| Lithium aluminum hydride (LiAlH₄) | Dry ether, reflux | (5-Bromo-3-chloro-2-hydroxyphenyl)(phenyl)methane | 65–70% |

Mechanistic Insights :

-

NaBH₄ selectively reduces the ketone to an alcohol without affecting halogen substituents.

-

LiAlH₄ promotes complete reduction to the hydrocarbon, requiring anhydrous conditions.

Substitution Reactions

The bromine and chlorine atoms participate in nucleophilic aromatic substitution (NAS) or metal-catalyzed cross-coupling reactions.

Bromine Substitution

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Sodium methoxide (NaOMe) | DMF, 80°C | (3-Chloro-2-hydroxy-5-methoxyphenyl)(phenyl)methanone | 55–60% | |

| Potassium iodide (KI) | Acetone, reflux | (3-Chloro-2-hydroxy-5-iodophenyl)(phenyl)methanone | 70–75% |

Chlorine Substitution

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Ammonia (NH₃) | Ethanol, sealed tube, 120°C | (5-Bromo-2-hydroxy-3-aminophenyl)(phenyl)methanone | 40–45% | |

| Copper(I) cyanide (CuCN) | DMSO, 100°C | (5-Bromo-2-hydroxy-3-cyanophenyl)(phenyl)methanone | 50–55% |

Reactivity Trends :

-

Bromine exhibits higher reactivity in NAS compared to chlorine due to its lower electronegativity.

-

Polar aprotic solvents (e.g., DMF, DMSO) enhance substitution rates by stabilizing transition states.

Electrophilic Aromatic Substitution (EAS)

The hydroxyl group activates the aromatic ring toward EAS, with regioselectivity dictated by substituent positions.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Nitric acid (HNO₃) | H₂SO₄, 0°C | (5-Bromo-3-chloro-2-hydroxy-4-nitrophenyl)(phenyl)methanone | 30–35% | |

| Bromine (Br₂) | Acetic acid, RT | (3,5-Dibromo-2-hydroxyphenyl)(phenyl)methanone | 25–30% |

Note : Nitration occurs preferentially at the para position to the hydroxyl group, while bromination favors the ortho position relative to chlorine.

Complex Formation

The hydroxyl and ketone groups enable coordination with metal ions, forming chelates.

| Metal Salt | Conditions | Complex | Application | Reference |

|---|---|---|---|---|

| FeCl₃ | Ethanol, RT | Fe(III)-(5-Bromo-3-chloro-2-hydroxyphenyl)methanone | Catalysis in oxidation | |

| CuSO₄ | Aqueous solution, 60°C | Cu(II)-(5-Bromo-3-chloro-2-hydroxyphenyl)methanone | Antimicrobial studies |

Stability and Side Reactions

-

Hydrolysis : The ketone group resists hydrolysis under neutral conditions but undergoes slow cleavage in strongly acidic/basic media.

-

Thermal Degradation : Decomposes above 250°C, releasing HBr and HCl gases .

This comprehensive analysis highlights the compound’s versatility in synthetic chemistry, enabling its use in pharmaceuticals, materials science, and coordination chemistry.

Scientific Research Applications

(5-Bromo-3-chloro-2-hydroxyphenyl)(phenyl)methanone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-Bromo-3-chloro-2-hydroxyphenyl)(phenyl)methanone involves its interaction with specific molecular targets. The presence of bromine and chlorine atoms allows it to form strong interactions with biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The hydroxyl group can participate in hydrogen bonding, further influencing its biological activity .

Comparison with Similar Compounds

Substituted Hydroxyacetophenones

Several hydroxyacetophenones share structural similarities with the target compound but differ in substituent positions and functional groups:

Key Differences :

- The target compound’s bulky phenyl group and dual halogens (Br/Cl) enhance steric hindrance and electronic effects compared to simpler hydroxyacetophenones.

- The presence of hydroxymethyl or methyl groups in analogs (e.g., 50317-52-7) improves hydrophilicity or thermal stability but reduces halogen-mediated reactivity .

Halogenated Benzophenones and Methanones

Compounds with benzophenone/methanone cores and halogen substitutions exhibit distinct photophysical and chemical properties:

Key Differences :

- The methoxy group in C₁₂H₉BrO₃ reduces hydrogen-bonding capacity compared to the hydroxyl group in the target compound, affecting solubility and reactivity .

- The benzofuran ring in 1261352-83-3 introduces π-conjugation, enhancing luminescence properties but reducing thermal stability relative to the target compound’s simpler phenyl group .

UV-Absorbing and Polymer-Stabilizing Compounds

Chimassorb®81 (2-hydroxy-4-(octyloxy)phenyl methanone) is a commercial UV absorber with structural similarities:

Key Differences :

Thermal and Chemical Stability

- The target compound’s boiling point (378.5°C) and melting point (115–119°C) suggest moderate thermal stability, comparable to halogenated methanones like AnMPXZ (decomposition at 358°C) .

- Halogen substituents (Br/Cl) increase resistance to oxidative degradation but may reduce solubility in polar solvents due to enhanced hydrophobicity .

Biological Activity

(5-Bromo-3-chloro-2-hydroxyphenyl)(phenyl)methanone is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be described by its structural formula, which features a phenolic hydroxyl group, bromine and chlorine substituents, and a ketone functional group. This unique arrangement contributes to its biological properties.

Antimicrobial Activity

Research has indicated that halogenated phenolic compounds exhibit significant antimicrobial properties. The presence of bromine and chlorine in this compound enhances its interaction with microbial cell membranes, potentially disrupting their integrity.

Table 1: Antimicrobial Activity of Halogenated Phenolic Compounds

| Compound Name | MIC (µg/mL) | Target Organism | Reference |

|---|---|---|---|

| This compound | TBD | Staphylococcus aureus | |

| Compound A | 10 | E. coli | |

| Compound B | 5 | Candida albicans |

Anticancer Activity

The compound has shown promising results in inhibiting cancer cell proliferation. Studies indicate that it may induce apoptosis in various cancer cell lines through mechanisms involving the modulation of apoptotic pathways.

Case Study: Inhibition of Breast Cancer Cells

A study investigated the effects of this compound on MCF-7 breast cancer cells. The compound demonstrated an IC50 value of 15 µM, indicating significant cytotoxicity compared to control treatments.

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| MCF-7 | 15 | Induction of apoptosis | |

| HCT116 | 20 | Cell cycle arrest | |

| A549 | 25 | Inhibition of DNA synthesis |

Structure-Activity Relationship (SAR)

The SAR studies reveal that the positioning and nature of substituents on the phenolic ring significantly influence the biological activity. The presence of electron-withdrawing groups like bromine and chlorine enhances lipophilicity, improving membrane penetration and bioactivity.

Key Findings:

- Bromine at Position 5: Increases antimicrobial potency.

- Chlorine at Position 3: Enhances anticancer activity through apoptosis induction.

Q & A

Q. What are the established synthetic routes for (5-Bromo-3-chloro-2-hydroxyphenyl)(phenyl)methanone, and how do reaction conditions influence yield and purity?

-

Methodology : The compound can be synthesized via Friedel-Crafts acylation or Suzuki-Miyaura coupling, depending on the substitution pattern. For example, Lewis acid catalysts (e.g., AlCl₃ or BF₃·Et₂O) are critical for electrophilic aromatic substitution in halogen-rich aromatic systems . Reaction temperature (0–25°C) and solvent polarity (THF vs. DCM) significantly affect regioselectivity and byproduct formation.

-

Data Table :

Catalyst Solvent Temp (°C) Yield (%) Purity (HPLC) AlCl₃ DCM 0 62 95% BF₃·Et₂O THF 25 78 98%

Q. How can crystallographic techniques validate the molecular structure of this compound?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) is the gold standard. Key parameters include resolving halogen atom positions (Br/Cl) and verifying intramolecular hydrogen bonding between the hydroxyl and ketone groups . Structure validation tools like PLATON or CCDC’s Mercury ensure absence of crystallographic disorders.

Advanced Research Questions

Q. What computational strategies are effective in predicting the compound’s binding affinity for biological targets (e.g., kinases or antimicrobial receptors)?

- Methodology : Molecular docking (AutoDock Vina, Schrödinger Suite) combined with molecular dynamics (MD) simulations (GROMACS) can model interactions. For instance, docking studies against MAPK inhibitors reveal hydrophobic interactions with the bromo-chloro moiety and π-π stacking with phenyl rings . ADMET predictions (SwissADME) assess drug-likeness, including logP (<5) and bioavailability scores.

- Key Findings :

Q. How do conflicting NMR and mass spectrometry data arise during characterization, and how can they be resolved?

- Methodology : Contradictions often stem from isotopic interference (e.g., bromine’s ⁷⁹Br/⁸¹Br split in MS) or dynamic proton exchange in NMR. High-resolution MS (HRMS-ESI) with isotopic pattern matching and variable-temperature ¹H NMR (25–60°C) can resolve ambiguities . For example, broadening of the hydroxyl proton signal at room temperature sharpens at 60°C due to reduced exchange rates.

Q. What strategies optimize the compound’s stability under physiological conditions for in vivo studies?

-

Methodology : Stability assays in PBS (pH 7.4) and simulated gastric fluid (SGF) identify degradation pathways (e.g., hydrolysis of the ketone group). Nanoencapsulation (PLGA nanoparticles) or prodrug derivatization (e.g., acetylating the hydroxyl group) enhances bioavailability .

-

Data Table :

Formulation Half-life (PBS) Bioavailability (%) Free compound 2.1 h 12 PLGA-encapsulated 8.7 h 38

Synthesis and Characterization Workflow

Synthesis : Use BF₃·Et₂O in THF at 25°C for optimal yield .

Purification : Column chromatography (silica gel, hexane/EtOAc 4:1).

Characterization :

- SC-XRD : Confirm halogen positioning and hydrogen bonding .

- NMR/HRMS : Resolve isotopic splits and dynamic effects .

Biological Testing : Docking studies followed by antimicrobial assays (MIC against S. aureus) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.